N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a cyclohexyl group attached to the acetamide moiety and a sulfur-linked phenylpyrazolopyrimidine core. The compound’s design likely aims to optimize pharmacokinetic properties, such as solubility and target binding, through strategic substitution of the cyclohexyl group, which contributes to lipophilicity and steric effects .
Properties
IUPAC Name |
N-cyclohexyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-17(23-14-7-3-1-4-8-14)12-26-19-16-11-22-24(18(16)20-13-21-19)15-9-5-2-6-10-15/h2,5-6,9-11,13-14H,1,3-4,7-8,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHWPCHYPYQPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with appropriate reagents under specific conditions.
Introduction of the sulfanyl group: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as ultrasonic-assisted synthesis and the use of specific catalysts can be employed to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidine core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
NMR and IR Profiles
- Target Compound (Hypothetical): The cyclohexyl group would produce distinct ¹H NMR signals at δ 1.0–2.0 ppm (cyclohexyl protons) and a singlet for the sulfanyl-acetamide moiety (δ ~3.8 ppm for SCH₂CO).
- XIId : Exhibits a pyrimidine proton at δ 8.62 ppm and an NH signal at δ 9.83 ppm (D₂O exchangeable).
- N-(4-Acetamidophenyl) Analog : IR spectrum shows strong absorption at ~1670 cm⁻¹ (C=O stretch of acetamide).
Molecular Dynamics (MD) Insights
- Piperazine-linked derivatives (e.g., XIIb, XIIc) demonstrated stable binding in 50 ns MD simulations, with root mean square fluctuation (RMSF) values <2.0 Å for protein residues, indicating low conformational flexibility .
Biological Activity
N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, also known as 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-cyclohexylacetamide, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The primary mechanism of action for this compound involves the inhibition of specific kinases that are often overactive in various cancers. This compound mimics the hinge region binding interactions found in kinase active sites, leading to a reduction in kinase activity. Consequently, this inhibition disrupts oncogenic signaling pathways and may reactivate tumor suppressor mechanisms, providing a therapeutic strategy for cancer treatment .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to effectively inhibit cell proliferation in various cancer cell lines. The compound's structural features contribute to its ability to target multiple kinases involved in tumor progression and metastasis .
Other Biological Activities
Beyond anticancer effects, pyrazole derivatives have demonstrated a wide range of biological activities including:
- Antimicrobial : Some studies have reported antimicrobial efficacy against various pathogens.
- Anti-inflammatory : Certain pyrazole compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes.
These activities highlight the versatility of the compound's biological profile and its potential for broader therapeutic applications .
Research Findings and Case Studies
A review of recent literature reveals several studies focused on the synthesis and evaluation of this compound and related compounds:
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the Pyrazolo Core : This is achieved through cyclization reactions.
- Thioether Formation : A thiol derivative reacts with the pyrazolo core.
- Acetamide Formation : The final step involves coupling with an acetamide derivative.
The structure activity relationship (SAR) studies indicate that modifications at various positions on the pyrazolo ring can significantly affect biological activity, suggesting that further optimization could enhance efficacy against specific targets .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves coupling 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-thiol with α-chloroacetamide derivatives (e.g., N-cyclohexyl-α-chloroacetamide) under reflux in polar aprotic solvents like DMF or DMSO. Key intermediates, such as the thiol precursor, are characterized via NMR (e.g., δ 7.58 ppm for aromatic protons in pyrazolo[3,4-d]pyrimidine systems) and LC-MS to confirm molecular ions (e.g., [M+H] at m/z 376.0 for analogous structures) .
Q. How is the crystal structure of this compound determined, and what structural insights are critical for its activity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed using Bruker APEX2 detectors and SHELXS97/SHELXL2016 software. Key parameters include bond angles (e.g., S–C–C= 104.5° in sulfanyl linkages) and torsion angles (e.g., cyclohexyl ring puckering) to assess conformational stability. Structural data reveal planar pyrazolo[3,4-d]pyrimidine cores, which are crucial for π-π stacking in target binding .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Initial screening involves kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ kits. IC values are calculated via dose-response curves (4-parameter logistic model). Cytotoxicity is assessed in HEK-293 or HepG2 cell lines using MTT assays, with data normalized to controls (e.g., % viability at 10 µM) .
Advanced Research Questions
Q. How can computational modeling optimize the synthetic yield and regioselectivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict transition states for sulfanyl-acetamide bond formation. Solvent effects (e.g., DMSO polarity) are modeled using COSMO-RS. Reaction path sampling (e.g., Nudged Elastic Band method) identifies energy barriers, enabling optimization of temperature (e.g., 80°C vs. 100°C) and catalyst loading (e.g., 0.5 mol% Pd(OAc)) to improve yields from 58% to >75% .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Discrepancies (e.g., IC variability in kinase assays) are addressed by standardizing assay conditions:
- Buffer pH : Test HEPES (pH 7.4) vs. Tris-HCl (pH 8.0).
- ATP concentration : Use Km-adjusted ATP levels (e.g., 10 µM for EGFR).
Cross-validation with SPR (surface plasmon resonance) confirms binding affinity (K) and rules out false positives from fluorescent interference .
Q. How does the compound’s sulfanyl-thioether linkage influence its metabolic stability?
- Methodological Answer : Microsomal stability assays (human liver microsomes, 1 mg/mL) quantify oxidative degradation via LC-MS/MS. The sulfanyl group’s susceptibility to CYP3A4-mediated oxidation is mitigated by introducing electron-withdrawing substituents (e.g., 4-F on the phenyl ring), increasing t from 12 min to >45 min .
Q. What advanced techniques validate the compound’s supramolecular interactions in solid-state formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
